Methyl 2-acetyloctanoate
Overview
Description
Methyl 2-acetyloctanoate, also known as methyl 2-hexylacetoacetate, is an organic compound with the chemical formula C11H20O3. It is a colorless liquid with a faint, pleasant odor. This compound is primarily used in the synthesis of fragrances and flavors due to its unique scent profile .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-acetyloctanoate can be synthesized through the reaction of ethyl acetate and n-hexanol under acidic conditions. Anhydrous acetic acid is typically used as a catalyst, and the reaction is heated to facilitate the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the careful control of temperature, pressure, and the use of high-quality reagents to achieve the desired outcome.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-acetyloctanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters and other derivatives.
Scientific Research Applications
Methyl 2-acetyloctanoate has diverse applications in scientific research, including:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the production of fragrances and flavors.
Biology: This compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Mechanism of Action
The mechanism of action of methyl 2-acetyloctanoate involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Methyl 2-hexylacetoacetate: A closely related compound with similar chemical properties.
Methyl 3-oxodecanoate: Another ester with comparable reactivity and applications.
Methyl 2-n-hexylacetoacetate: Shares similar structural features and uses.
Uniqueness: Methyl 2-acetyloctanoate is unique due to its specific scent profile, making it particularly valuable in the fragrance and flavor industry. Its chemical structure allows for versatile reactivity, enabling its use in various synthetic applications.
Properties
IUPAC Name |
methyl 2-acetyloctanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O3/c1-4-5-6-7-8-10(9(2)12)11(13)14-3/h10H,4-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBVHDPSYAJZFEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C(=O)C)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70392065 | |
Record name | Methyl 2-acetyloctanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70392065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70203-04-2 | |
Record name | Methyl 2-acetyloctanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70392065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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